4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-ethyl-6-methylpyrimidine
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Overview
Description
4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-ethyl-6-methylpyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a cyclobutyl group attached to a pyrimidine ring, which is further connected to a piperazine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-ethyl-6-methylpyrimidine typically involves multiple steps, starting from readily available starting materials. The reaction conditions often involve the use of organic solvents such as chloroform and bases like potassium carbonate to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is also common to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-ethyl-6-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with different aryl or heteroaryl groups.
Common Reagents and Conditions
Oxidation: m-CPBA in an organic solvent like dichloromethane.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Various aryl or heteroaryl amines in the presence of a base like potassium carbonate.
Major Products Formed
Scientific Research Applications
4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-ethyl-6-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory agent, with derivatives showing significant activity in reducing inflammation in macrophage cells.
Biological Research: The compound’s ability to inhibit nitric oxide and tumor necrosis factor-α production in stimulated human microglia cells highlights its potential in treating inflammatory conditions.
Mechanism of Action
The mechanism of action of 4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-ethyl-6-methylpyrimidine involves the inhibition of key inflammatory pathways. The compound interacts with molecular targets such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), reducing their expression and activity . This leads to a decrease in the production of pro-inflammatory mediators like nitric oxide and prostaglandins, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Morpholinopyrimidine Derivatives: These compounds share a similar pyrimidine core and exhibit anti-inflammatory activity.
Triazole-Pyrimidine Hybrids: These compounds are known for their neuroprotective and anti-neuroinflammatory properties.
Uniqueness
4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-ethyl-6-methylpyrimidine stands out due to its unique combination of a cyclobutyl group and a piperazine moiety, which enhances its biological activity and specificity. This structural uniqueness contributes to its potential as a therapeutic agent in various inflammatory and neurodegenerative conditions.
Properties
IUPAC Name |
4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-ethyl-6-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6/c1-3-16-14(2)20-12-23-19(16)25-9-7-24(8-10-25)18-11-17(21-13-22-18)15-5-4-6-15/h11-13,15H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMIONQCPWLPQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CN=C1N2CCN(CC2)C3=NC=NC(=C3)C4CCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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